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molecular formula C6H6N4 B015760 4-Amino-2-methylpyrimidine-5-carbonitrile CAS No. 698-29-3

4-Amino-2-methylpyrimidine-5-carbonitrile

Cat. No. B015760
M. Wt: 134.14 g/mol
InChI Key: YBPNIILOUYAGIF-UHFFFAOYSA-N
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Patent
US04271164

Procedure details

A mixture of 76.5 g of 4-amino-2-methylpyrimidine-5-carbonitrile, 380 ml of 97% formic acid, 380 ml of water, and 8 g of Raney nickel catalyst is treated in a Parr pressure apparatus with hydrogen gas at an initial pressure of 51 psi at room temperature for 2.75 hours. The catalyst is removed by filtration and the filtrate is treated with 47.5 ml of concentrated hydrochloric acid and evaporated at reduced pressure. The residue is dissolved in hot water, treated with charcoal and filtered. Neutralization of the filtrate with concentrated ammonium hydroxide precipitates the product which is then collected by filtration and washed with water. Recrystallization from ethanol gives 37.9 g of 4-amino-2-methylpyrimidine-5-carboxaldehyde, mp 191°-192.5° C.
Quantity
76.5 g
Type
reactant
Reaction Step One
Quantity
380 mL
Type
reactant
Reaction Step One
Quantity
8 g
Type
catalyst
Reaction Step One
Name
Quantity
380 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#N)=[CH:6][N:5]=[C:4]([CH3:10])[N:3]=1.C(O)=[O:12].[H][H]>[Ni].O>[NH2:1][C:2]1[C:7]([CH:8]=[O:12])=[CH:6][N:5]=[C:4]([CH3:10])[N:3]=1

Inputs

Step One
Name
Quantity
76.5 g
Type
reactant
Smiles
NC1=NC(=NC=C1C#N)C
Name
Quantity
380 mL
Type
reactant
Smiles
C(=O)O
Name
Quantity
8 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
380 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
ADDITION
Type
ADDITION
Details
the filtrate is treated with 47.5 ml of concentrated hydrochloric acid
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in hot water
ADDITION
Type
ADDITION
Details
treated with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Neutralization of the filtrate with concentrated ammonium hydroxide precipitates the product which
FILTRATION
Type
FILTRATION
Details
is then collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
Recrystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=NC(=NC=C1C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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